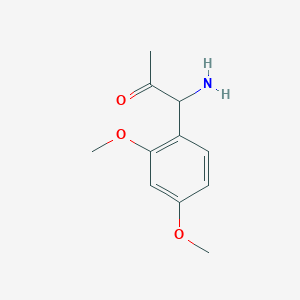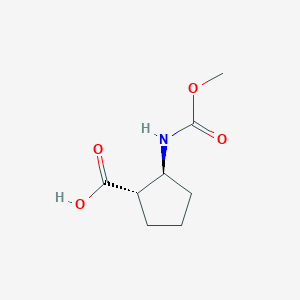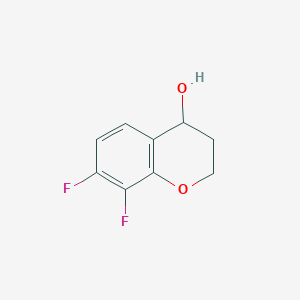
7,8-Difluorochroman-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Difluorochroman-4-OL is a chemical compound with the molecular formula C9H8F2O2 It is a derivative of chroman, characterized by the presence of two fluorine atoms at the 7th and 8th positions and a hydroxyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluorochroman-4-OL typically involves the use of 5,7-difluorochroman-4-one as a substrate. The key step in the synthesis is an asymmetric reduction reaction, which is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This enzymatic reaction is highly efficient, offering good chiral selectivity and a high conversion rate .
Industrial Production Methods
For industrial production, the process is designed to be environmentally friendly, using only small amounts of organic solvents and operating under mild reaction conditions. This makes the process suitable for large-scale production, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Difluorochroman-4-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced back to its alcohol form from the corresponding ketone.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound typically yields 7,8-difluorochroman-4-one .
Wissenschaftliche Forschungsanwendungen
7,8-Difluorochroman-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,8-Difluorochroman-4-OL involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate in pharmaceutical synthesis, it acts by inhibiting the H+/K±ATPase enzyme, which is crucial for gastric acid secretion. This inhibition is competitive and reversible, making it a potent agent in the treatment of acid-related diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Difluorochroman-4-OL: Similar in structure but differs in the position of fluorine atoms.
Chromanol Derivatives: These compounds share the chroman backbone but have different substituents.
Uniqueness
7,8-Difluorochroman-4-OL is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C9H8F2O2 |
|---|---|
Molekulargewicht |
186.15 g/mol |
IUPAC-Name |
7,8-difluoro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H8F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7,12H,3-4H2 |
InChI-Schlüssel |
SQQOGYPLZYJAIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1O)C=CC(=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


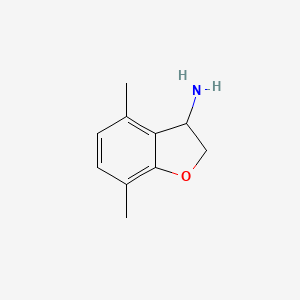
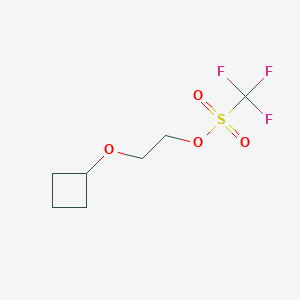
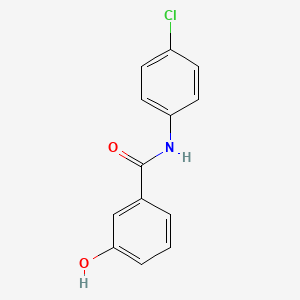
![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)
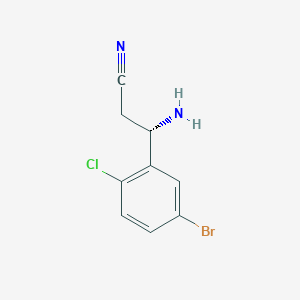
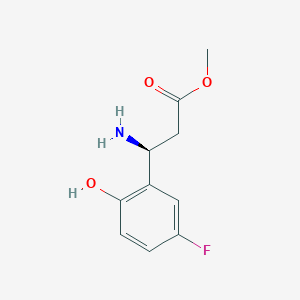
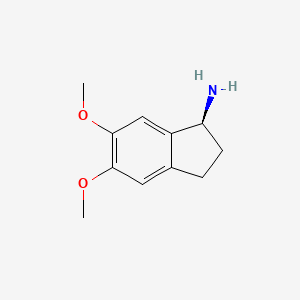
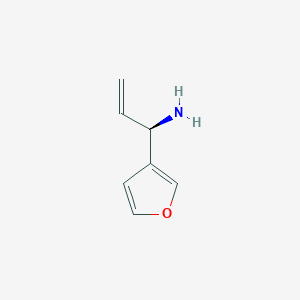
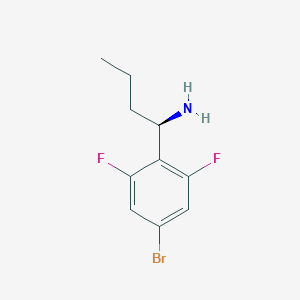
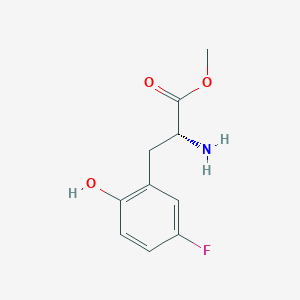
![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)
